

Unveiling the Activity of PPTN Mesylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PPTN Mesylate

Cat. No.: B13445740

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A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Initial exploration for information on "**PPTN Mesylate**" in the context of in vitro kinase assays revealed a crucial distinction. The available scientific literature and chemical databases identify PPTN not as a direct kinase inhibitor, but as a potent and highly selective antagonist of the P2Y14 receptor. This guide, therefore, pivots from a kinase-centric discussion to provide a comprehensive overview of PPTN's established mechanism of action and outlines appropriate in vitro methodologies for its characterization.

Core Compound Profile: PPTN

PPTN is recognized as a high-affinity, competitive antagonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including immune responses.

Compound Attribute	Value	Reference
Target	P2Y14 Receptor	[1][2]
Mechanism	Competitive Antagonist	[1][2]
Affinity (KB)	434 pM	[1]
Selectivity	No agonist or antagonist activity observed at 1 μ M for P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.	

Downstream Signaling Effects

The P2Y14 receptor is known to couple with Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of intracellular signaling cascades, including the MAPK pathway. In line with its role as a P2Y14 receptor antagonist, PPTN has been shown to inhibit the phosphorylation of key downstream kinases.

Downstream Effect	Observation	Cell Line	Reference
Chemotaxis Inhibition	Inhibits UDP-glucose-promoted chemotaxis with IC50 values of ~1 nM (in the presence of 10 μ M UDP-glucose) and ~4 nM (in the presence of 100 μ M UDP-glucose).	Differentiated HL-60 human promyelocytic leukemia cells	
MAPK Pathway	At a concentration of 10 μ M, significantly decreases the ratios of p-ERK1/2 to ERK1/2 and p-p38 to p38.	Not specified	

Proposed In Vitro Assay: P2Y14 Receptor Radioligand Binding Assay

To characterize the binding affinity of **PPTN Mesylate** for the human P2Y14 receptor, a competitive radioligand binding assay is a suitable method. This assay measures the ability of the unlabeled test compound (**PPTN Mesylate**) to displace a radiolabeled ligand from the receptor.

Experimental Protocol

1. Membrane Preparation:

- Culture HEK293 cells stably expressing the human P2Y14 receptor.
- Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membrane fraction from the supernatant by high-speed centrifugation.
- Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the following components:
 - Cell membranes expressing the P2Y14 receptor.
 - A fixed concentration of a suitable radioligand (e.g., [3H]-UDP-glucose).
 - A range of concentrations of the unlabeled competitor, **PPTN Mesylate**.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

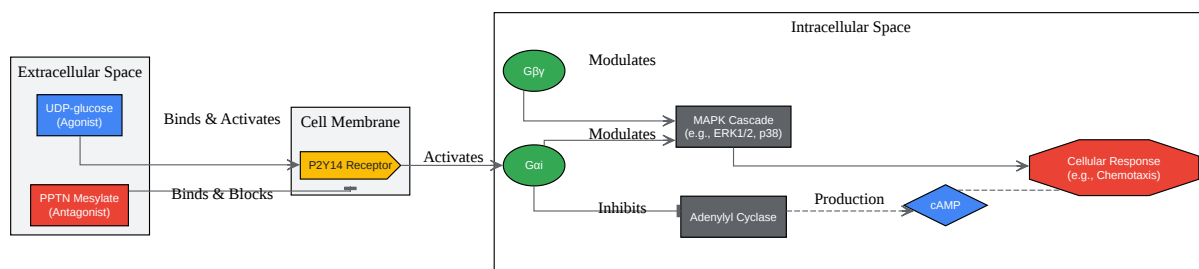
- Wash the filters with ice-cold wash buffer to remove non-specific binding.

3. Data Acquisition and Analysis:

- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known P2Y14 antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **PPTN Mesylate** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of **PPTN Mesylate** that inhibits 50% of the specific binding of the radioligand).
- Calculate the equilibrium dissociation constant (K_i) for **PPTN Mesylate** using the Cheng-Prusoff equation.

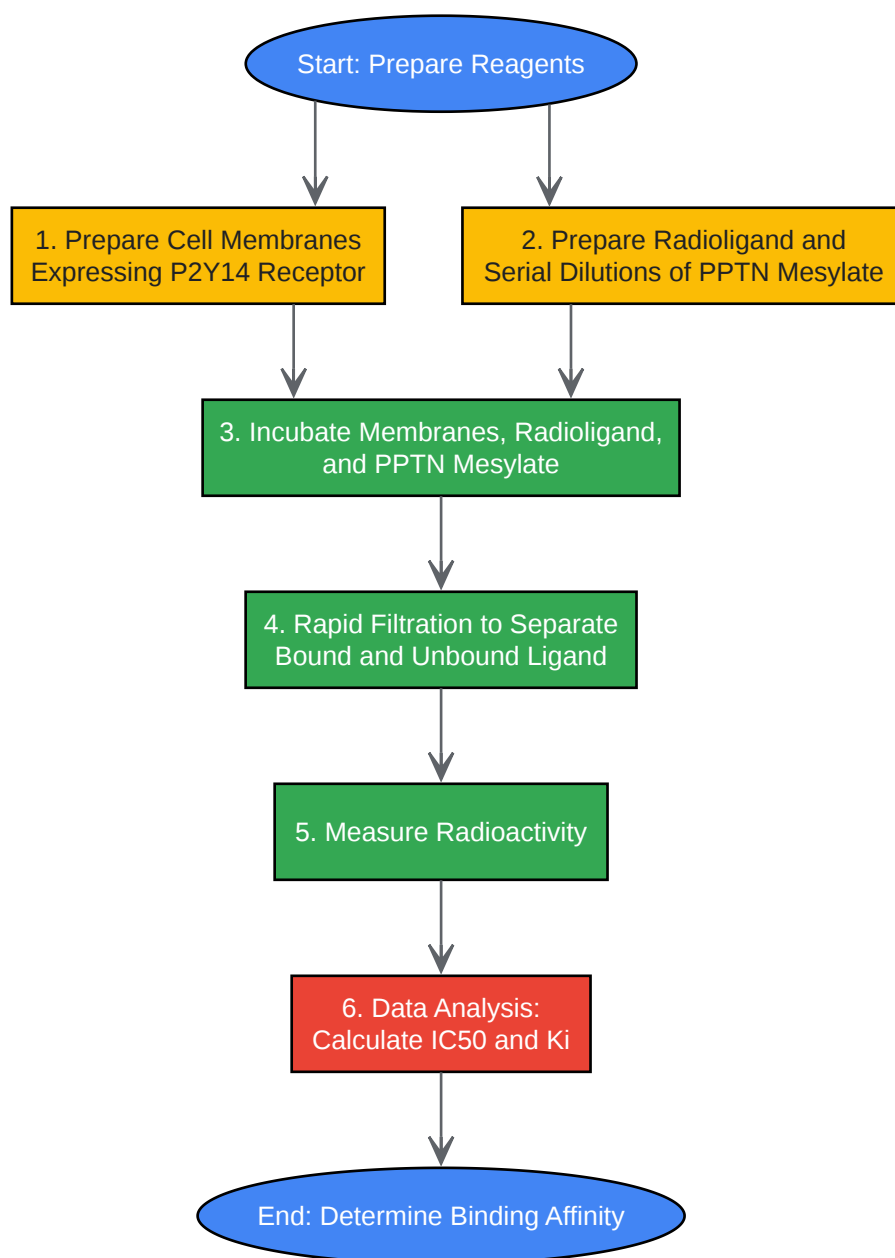
Visualizing the Molecular Interactions

To better understand the biological context of PPTN's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



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Caption: P2Y14 Receptor Signaling Pathway and Point of **PPTN Mesylate** Antagonism.



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Caption: Workflow for a P2Y14 Receptor Radioligand Binding Assay.

This guide provides a foundational understanding of **PPTN Mesylate**'s activity based on current data. As research evolves, further in-depth studies will undoubtedly continue to elucidate its role and potential therapeutic applications.

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References

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